Cyenopyrafen

説明

Aquatic Organisms

Regulatory classifications consistently label Cyenopyrafen as "Very toxic to aquatic life" and "Very toxic to aquatic life with long lasting effects," indicating a significant hazard to aquatic ecosystems. nih.govfujifilm.com This classification is based on its potential for high toxicity, persistence, and bioaccumulation, as suggested by its high octanol-water partition coefficient (Log Kow) of 5.3. lgcstandards.com A study analyzing 38 different pesticides established an aquatic registration criterion of 0.29 µg/L for this compound, further underscoring its high potential for aquatic toxicity. researchgate.net

Data is available for the aquatic invertebrate Daphnia magna, which is a standard model organism for ecotoxicological testing. Studies show that this compound is extremely toxic to this species. A 48-hour acute toxicity test determined the median effective concentration (EC50) to be 0.00294 mg/L. lgcstandards.com This value represents the concentration at which 50% of the daphnids are immobilized. Such a low EC50 value confirms the substance's classification as very toxic to aquatic invertebrates.

Table 1: Acute Toxicity of this compound to Aquatic Invertebrates

| Organism | Test Duration | Endpoint | Value (mg/L) | Source |

|---|---|---|---|---|

| Daphnia magna | 48 hours | EC50 | 0.00294 | lgcstandards.com |

Detailed research findings on the toxicity of this compound to algae, such as the EC50 from growth inhibition tests, are not specified in the available literature. lgcstandards.com While the overarching classification of "very toxic to aquatic life" includes aquatic plants, specific data points for algae are absent from the reviewed sources. nih.govfujifilm.com

Terrestrial Invertebrates

There is a lack of specific, quantitative data regarding the acute contact or oral toxicity (LD50) of this compound to bees in the public domain. Some sources make general claims that the compound has very low toxicity to bees and other beneficial insects. One commercial source states it does not cause harm to non-target insects. made-in-china.com However, without standardized laboratory or field study results, a definitive assessment of its risk to pollinators cannot be made.

No empirical data from standardized toxicity tests on earthworms (e.g., 14-day LC50 in artificial soil) for this compound were found in the reviewed scientific literature or databases. Therefore, its specific impact on soil-dwelling organisms like earthworms remains uncharacterized in the public record.

Avian Species

Specific avian toxicity data, such as acute oral LD50 values for representative species like the Bobwhite quail or Mallard duck, are not available in the public literature for this compound. While a general statement suggests very low toxicity to birds for both this compound and the related compound Cyflumetofen (B166951), this is not substantiated with specific research findings for this compound itself.

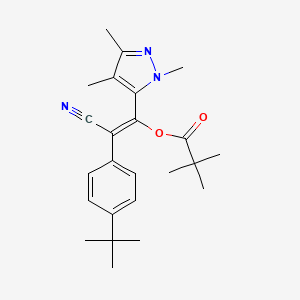

Structure

2D Structure

3D Structure

特性

IUPAC Name |

[(E)-2-(4-tert-butylphenyl)-2-cyano-1-(2,4,5-trimethylpyrazol-3-yl)ethenyl] 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O2/c1-15-16(2)26-27(9)20(15)21(29-22(28)24(6,7)8)19(14-25)17-10-12-18(13-11-17)23(3,4)5/h10-13H,1-9H3/b21-19- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APJLTUBHYCOZJI-VZCXRCSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C)C(=C(C#N)C2=CC=C(C=C2)C(C)(C)C)OC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N(N=C1C)C)/C(=C(\C#N)/C2=CC=C(C=C2)C(C)(C)C)/OC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058127 | |

| Record name | Cyenopyrafen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

560121-52-0 | |

| Record name | Cyenopyrafen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=560121-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyenopyrafen [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0560121520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyenopyrafen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-2-(4-tert-butylphenyl)-2-cyano-1-(1,3,4-trimethylpyrazol-5-yl)vinyl 2,2-dimethylpropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYENOPYRAFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S67W8BOU3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

List of Chemical Compounds Mentioned

Table 2: Chemical Compounds

| Compound Name |

|---|

| Cyenopyrafen |

| Cyflumetofen (B166951) |

Molecular and Biochemical Mode of Action

Precise Characterization of Target Site Inhibition

Inhibition of Mitochondrial Electron Transport Chain (METI) Complex II (Succinate Dehydrogenase)

The primary mode of action of cyenopyrafen is the potent and specific inhibition of the Mitochondrial Electron Transport Chain (METI) at Complex II, also known as succinate (B1194679) dehydrogenase (SDH). herts.ac.ukirac-online.orggoogle.comjst.go.jpresearchgate.netebi.ac.uknih.govirac-online.orgumn.eduresearchgate.netnih.govelifesciences.orgnih.gov This enzyme complex plays a crucial role in cellular respiration by oxidizing succinate to fumarate (B1241708) as part of the Krebs cycle and transferring electrons to the electron transport chain.

The active metabolite of this compound, often referred to as this compound-OH, binds to the Q-site of the SDH complex. jst.go.jpugent.be This binding action physically obstructs the normal electron flow, effectively halting the enzyme's function. jst.go.jp Research has shown that this inhibition is non-competitive with respect to succinate, indicating that the acaricide does not bind to the same site as the enzyme's natural substrate. jst.go.jp

Quantitative Analysis of Binding Kinetics and Affinity to Target Protein

Studies investigating the binding of this compound and its active metabolite to mitochondrial complex II have revealed a strong interaction. In vitro assays using mitochondrial extracts from susceptible spider mites demonstrated that this compound's active form potently inhibits SDH activity. nih.govugent.be

The development of resistance in some spider mite populations has provided further insight into the binding of this compound. For instance, a specific mutation, H258Y, in subunit B of the SDH complex has been shown to confer high levels of resistance to this compound. nih.govnih.govugent.be This mutation eliminates a key hydrogen bond interaction between the acaricide and the enzyme, thereby reducing its binding affinity and inhibitory effect. ugent.be Conversely, this same mutation was found to increase the toxicity of another complex II inhibitor, cyflumetofen (B166951), suggesting a differential binding interaction within the same Q-site. nih.govugent.be

Table 1: Impact of H258Y Mutation on Acaricide Toxicity

| Acaricide | Effect of H258Y Mutation |

| This compound | High cross-resistance |

| Pyflubumide (B1473361) | High cross-resistance |

| Cyflumetofen | Increased toxicity (negative cross-resistance) |

| Data sourced from multiple studies. nih.govnih.govugent.be |

Cellular and Subcellular Pathophysiological Effects in Target Organisms

Disruption of ATP Synthesis and Energy Metabolism Pathways

By inhibiting complex II, this compound effectively disrupts the mitochondrial electron transport chain. irac-online.orgumn.edu This chain is fundamental to the process of oxidative phosphorylation, which is the primary mechanism for generating adenosine (B11128) triphosphate (ATP), the main energy currency of the cell. irac-online.orgumn.edu The blockage of electron flow prevents the creation of the proton gradient across the inner mitochondrial membrane that drives ATP synthase. irac-online.orgumn.edu

The resulting decline in ATP production leads to a systemic energy crisis within the organism. umn.eduresearchgate.net This energy depletion manifests as paralysis and ultimately leads to the death of the mite. umn.eduresearchgate.net

Induction of Oxidative Stress and Apoptosis-like Processes

Inhibition of the mitochondrial electron transport chain is often associated with an increase in the production of reactive oxygen species (ROS). While direct studies on this compound-induced oxidative stress are limited, research on other METI inhibitors, such as fenpyroximate, has demonstrated a clear link between complex I inhibition, ROS generation, and subsequent cellular damage. researchgate.netnih.gov Fenpyroximate has been shown to induce lipid peroxidation, DNA damage, and trigger apoptosis through the mitochondrial pathway in various cell types. researchgate.netnih.gov It is plausible that the disruption of complex II by this compound could lead to similar downstream effects, including the induction of oxidative stress and programmed cell death pathways in target mites.

Comparative Molecular Mechanisms with Other Mitochondrial Inhibitors

This compound is part of a broader class of pesticides that target mitochondrial respiration. irac-online.org However, its specific target, complex II, distinguishes it from many other commonly used acaricides. researchgate.netebi.ac.uknih.gov

Complex I Inhibitors: This group includes well-known acaricides like pyridaben (B1679940), fenpyroximate, and tebufenpyrad. irac-online.orgumn.edukyoto-u.ac.jpirac-online.org While they also disrupt the electron transport chain, they act on a different enzyme complex. kyoto-u.ac.jp Interestingly, some cross-resistance between this compound and the complex I inhibitor pyridaben has been observed, which is thought to be linked to shared metabolic detoxification pathways, such as those involving cytochrome P450 enzymes, rather than target-site cross-reactivity. ebi.ac.uknih.govkyoto-u.ac.jp

Complex III Inhibitors: Acaricides like acequinocyl (B1664961) and bifenazate (B1666992) target complex III (cytochrome bc1 complex) of the respiratory chain. researchgate.netirac-online.org

Other Complex II Inhibitors: this compound shares its target with another β-ketonitrile derivative, cyflumetofen. researchgate.netirac-online.orgirac-online.org Both are classified in IRAC Group 25A. irac-online.orgirac-online.org Pyflubumide, a carboxanilide, is also a complex II inhibitor but is placed in a separate subgroup (25B) due to differences in its binding site or manner of binding compared to this compound. jst.go.jpjst.go.jpirac-online.org Double-inhibitor titration assays have shown that while the active forms of pyflubumide and this compound both act on complex II, their binding sites or mechanisms are distinct. jst.go.jp

Table 2: Classification of Mentioned Mitochondrial Inhibitors

| Compound | IRAC Group | Target Complex |

| Acequinocyl | 20B | Complex III |

| Bifenazate | 20D | Complex III |

| This compound | 25A | Complex II |

| Cyflumetofen | 25A | Complex II |

| Fenpyroximate | 21A | Complex I |

| Pyridaben | 21A | Complex I |

| Pyflubumide | 25B | Complex II |

| Tebufenpyrad | 21A | Complex I |

| Data sourced from IRAC classifications. irac-online.orgirac-online.org |

Biological Efficacy and Spectrum of Activity

Detailed Acaricidal Efficacy Studies Against Economically Important Mite Species

Cyenopyrafen has demonstrated significant efficacy against a variety of economically important mite species, making it a valuable tool in integrated pest management programs. nih.govresearchgate.net

Activity against Tetranychus urticae and Related Tetranychidae Mites

The two-spotted spider mite, Tetranychus urticae, is a major agricultural pest known for its wide host range and ability to develop resistance to acaricides. nih.gov this compound has shown high acaricidal activity against T. urticae and other related mites within the Tetranychidae family. google.comnih.govresearchgate.net

Laboratory toxicity tests have established the potency of this compound. In one study, the median lethal concentration (LC50) of this compound against adult T. urticae was determined to be 0.240 mg/L. nih.govresearchgate.net Field trials have consistently supported these laboratory findings. For instance, in studies on tomatoes, this compound was among the most effective treatments for controlling T. urticae populations. researchgate.net Similarly, field tests on eggplants demonstrated that this compound provided excellent control of Tetranychus species, with control effects ranging from 85.6% to 100% three days after application. google.com

The compound is also effective against other significant Tetranychidae pests like Panonychus citri (citrus red mite) and Tetranychus cinnabarinus. google.comresearchgate.net Field trials have confirmed its good quick-acting and lasting properties against citrus red mites. google.com

Below is a data table summarizing the efficacy of this compound against Tetranychus urticae from a laboratory study:

| Acaricide | Life Stage | LC50 (mg/L) |

| This compound | Adult | 0.240 |

| This compound | Egg | 0.097 |

| Cyetpyrafen | Adult | 0.226 |

| Cyetpyrafen | Egg | 0.082 |

| Cyflumetofen (B166951) | Adult | 0.415 |

| Cyflumetofen | Egg | 0.931 |

| Bifenazate (B1666992) | Adult | 3.583 |

| Bifenazate | Egg | 18.56 |

| Abamectin | Adult | 5.531 |

| Abamectin | Egg | 25.52 |

| Azocyclotin | Adult | 25.58 |

| Azocyclotin | Egg | 45.61 |

| Pyridaben (B1679940) | Adult | 39.69 |

| Pyridaben | Egg | 36.32 |

| Spirodiclofen | Adult | 140.3 |

| Spirodiclofen | Egg | 1.954 |

| Etoxazole | Egg | 0.040 |

| Data from a laboratory toxicity test on Tetranychus urticae. nih.govresearchgate.net |

Effectiveness Across Different Life Stages (Egg, Larva, Nymph, Adult)

A key advantage of this compound is its effectiveness against all developmental stages of mites, including eggs, larvae, nymphs, and adults. researchgate.netresearchgate.netnichino.co.jp This broad-spectrum activity within the mite life cycle is crucial for effective pest management.

Laboratory bioassays have demonstrated both ovicidal and adulticidal effects. nih.gov The LC50 value for this compound against the eggs of T. urticae was found to be 0.097 mg/L, indicating high toxicity to the egg stage. nih.govresearchgate.net Field studies on tomatoes have also shown its efficacy in reducing egg, nymph, and adult populations of T. urticae. researchgate.net In one field trial, this compound achieved a 60.1% reduction in mite egg populations in the first year of the study. researchgate.net The same study also highlighted its superior performance in controlling the nymphal stages of T. urticae. researchgate.net

The ability to control multiple life stages distinguishes this compound from some other acaricides that may only be effective against either eggs or adults. nih.gov

The following table presents data from a field study on tomatoes, showing the percentage reduction over control (PROC) for different life stages of T. urticae after treatment with this compound.

| Year | Life Stage | PROC (%) |

| 2021 | Egg | 60.1 |

| 2022 | Egg | 58.3 |

| 2021 | Nymph | 58.9 |

| 2022 | Nymph | 50.0 |

| 2021 | Adult | 50.3 |

| Data from a field study on the efficacy of pesticides against Tetranychus urticae on tomatoes. researchgate.net |

Efficacy Against Other Acarine Pest Families

Beyond the Tetranychidae family, research indicates that this compound and its related compounds are effective against other mite families. For instance, cyflumetofen, which shares a similar mode of action with this compound, has shown promise in controlling Brevipalpus spp., also known as flat mites or false spider mites. researchgate.net These mites are vectors for serious plant viruses. Acaricides like this compound are permitted for use against Brevipalpus phoenicis in some regions. researchgate.net

Broader Insecticidal and Nematicidal Spectrum Investigations

While primarily known for its acaricidal properties, there is some indication that the broader chemical class to which this compound belongs, acrylonitrile (B1666552) derivatives, possesses insecticidal and nematicidal properties. researchgate.netresearchgate.net However, specific data on the insecticidal and nematicidal spectrum of this compound itself is limited in the reviewed literature. One study noted that this compound showed no significant efficacy against several insect pests from different orders, including Lepidoptera, Hemiptera, Thysanoptera, Diptera, and Coleoptera, nor against the southern root-knot nematode (Meloidogyne incognita). nichino.co.jp In contrast, another insecticide, Cadusafos, is noted to have both insecticidal and nematicidal effects, controlling root-knot and other nematodes as well as certain insect larvae. made-in-china.com

Influence of Environmental and Application Variables on Efficacy in Controlled and Field Settings

The effectiveness of this compound can be influenced by both environmental conditions and application methods.

Field studies have shown that the efficacy of chemical pesticides can vary from year to year, suggesting that environmental factors play a role. researchgate.net For example, higher temperatures and reduced rainfall can enhance mite reproductive rates and decrease the persistence of pesticides, potentially leading to a decline in efficacy.

The following table illustrates the impact of application method on the initial deposition of this compound on strawberry leaves.

| Application Method | Initial Deposition (mg/kg) |

| Foliar Spray | 2.62 - 3.71 |

| Backward Leaf Spray | 5.06 - 9.81 |

| Data from a field trial on strawberries. nih.gov |

Mechanisms and Management of Resistance

Identification and Characterization of Resistance Mechanisms

Resistance to Cyenopyrafen is a multifactorial phenomenon, primarily driven by enhanced metabolic detoxification and, to a lesser extent, alterations in the target site.

Metabolic resistance, mediated by the overexpression of detoxification enzymes, is a primary defense against this compound. sci-hub.se Among these, cytochrome P450 monooxygenases (CYPs) play a pivotal role. researchgate.netkyoto-u.ac.jpnih.govresearchgate.net The involvement of P450s is strongly suggested by synergism experiments where the use of piperonyl butoxide (PBO), a known P450 inhibitor, significantly increases the toxicity of this compound to resistant mite strains. researchgate.netnih.govebi.ac.uk In one study, PBO enhanced this compound toxicity by a factor of 61 in a resistant strain. researchgate.net This indicates that P450 enzymes are crucial for detoxifying the acaricide. A 15-fold higher P450 activity has been detected in this compound-resistant strains compared to susceptible ones. researchgate.netnih.govebi.ac.uk

Genome-wide gene expression analyses have successfully identified specific P450 genes whose overexpression is strongly linked to this compound resistance. researchgate.netnih.gov The most consistently implicated isoforms are CYP392A11 and CYP392A12 . researchgate.netnih.govebi.ac.uk The upregulation of these two genes has been observed in this compound-selected resistant populations of T. urticae. mdpi.com For instance, studies have shown that the expression levels of CYP392A11 and CYP392A12 respond strongly to selection pressure with this compound. The consistent upregulation of these specific genes across different resistant populations highlights them as key candidates for molecular diagnostic markers to monitor this compound susceptibility in the field. researchgate.netnih.govebi.ac.uk

Table 1: Key Cytochrome P450 Isoforms in this compound Resistance

| CYP Isoform | Implication in Resistance | Supporting Evidence |

| CYP392A11 | Strongly associated with this compound resistance through metabolic detoxification. researchgate.netnih.gov | Overexpressed in resistant strains researchgate.netnih.gov; Functionally confirmed to metabolize this compound. researchgate.netnih.gov |

| CYP392A12 | Strongly associated with this compound resistance. researchgate.netnih.gov | Overexpressed in resistant strains researchgate.netnih.gov; Functional expression has been challenging. nih.gov |

To confirm the role of these specific P450s, functional studies have been conducted. The heterologous expression of CYP392A11 in Escherichia coli and Drosophila melanogaster has produced a functional enzyme. researchgate.netnih.govmdpi.com This functionally expressed CYP392A11 enzyme demonstrated the ability to metabolize this compound. researchgate.net The catalytic activity involves the conversion of this compound into a less toxic hydroxylated analogue, with a reported catalytic rate (kcat) of 2.37 pmol/min/pmol P450. researchgate.netnih.gov In contrast, attempts to express CYP392A12 have predominantly resulted in an inactive protein form, making its direct functional characterization difficult despite its strong association with resistance. nih.gov

While metabolic resistance is a dominant factor, target site resistance has also been identified, particularly in cases of high-level resistance. This compound functions by inhibiting the mitochondrial electron transport chain at complex II (succinate dehydrogenase, or SDH). jst.go.jp Initially, studies on some resistant strains did not detect mutations in the target site. researchgate.netnih.govebi.ac.uk However, more recent investigations have uncovered specific mutations in SDH subunits that confer resistance.

Quantitative trait locus (QTL) mapping has identified a significant QTL for this compound resistance on linkage group 3 in T. urticae, which includes the locus for the SdhC subunit . Sequencing of this gene in a highly resistant strain revealed an S56L substitution (a change from serine to leucine (B10760876) at position 56). This position is within a highly conserved region of the ubiquinone binding site, suggesting its critical role in the binding of the acaricide. Further research has identified other mutations, such as H258L in the SdhB subunit, which leads to extremely high levels of resistance to this compound. nih.gov These findings confirm that alterations in the molecular structure of mitochondrial complex II are a viable mechanism for this compound resistance.

Table 2: Identified Target-Site Mutations Conferring this compound Resistance

| Gene Subunit | Mutation | Level of Resistance | Method of Identification |

| SdhC | S56L | High | QTL mapping and sequencing |

| SdhB | H258L | Extreme | Gene editing and sequencing nih.gov |

Information regarding the role of reduced cuticular penetration or behavioral avoidance in this compound resistance is less documented in the current scientific literature compared to metabolic and target-site mechanisms. mdpi.com

Specific CYP Isoforms Implicated (e.g., CYP392A11, CYP392A12)

Target Site Resistance: Molecular Alterations in Mitochondrial Complex II Subunits

Cross-Resistance Profiles with Other Acaricides and Insecticides

The mechanisms conferring resistance to this compound can also affect the efficacy of other pesticides, a phenomenon known as cross-resistance. This is particularly evident for compounds with similar modes of action or that are detoxified by the same enzymes.

Selection for this compound resistance has been shown to confer cross-resistance to cyflumetofen (B166951) , another mitochondrial complex II inhibitor. researchgate.netresearchgate.netnih.govebi.ac.uk This is expected, as they share the same target site (IRAC Group 25). researchgate.net

More surprisingly, cross-resistance has been frequently observed with acaricides that have a different mode of action. A strong link exists between this compound resistance and resistance to pyridaben (B1679940) , a mitochondrial complex I inhibitor. kyoto-u.ac.jpnih.govresearchgate.netnih.gov The selection for resistance to either this compound or pyridaben can lead to cross-resistance to the other. kyoto-u.ac.jpnih.gov This is likely due to a shared detoxification pathway, as both resistances are heavily reliant on P450 monooxygenases. kyoto-u.ac.jpnih.govresearchgate.net Similarly, the P450 enzyme CYP392A11, which metabolizes this compound, has also been shown to hydroxylate and confer resistance to fenpyroximate , another complex I inhibitor. researchgate.netnih.gov Cross-resistance has also been noted with bifenazate (B1666992). nih.gov

This broad cross-resistance profile, driven primarily by the overexpression of versatile P450 enzymes like CYP392A11, complicates resistance management strategies. researchgate.netebi.ac.uk The use of this compound could inadvertently select for resistance to other classes of acaricides, and vice-versa. researchgate.netresearchgate.net

Table 3: Cross-Resistance Profile of this compound-Resistant Mites

| Compound | Mode of Action (IRAC Group) | Cross-Resistance Observed | Probable Mechanism |

| Cyflumetofen | Complex II Inhibitor (25) | Yes researchgate.netresearchgate.netnih.gov | Shared target site and metabolic detoxification. researchgate.net |

| Pyridaben | Complex I Inhibitor (21A) | Yes kyoto-u.ac.jpnih.govresearchgate.net | Shared metabolic detoxification by P450s. kyoto-u.ac.jpnih.gov |

| Fenpyroximate | Complex I Inhibitor (21A) | Yes researchgate.netnih.gov | Shared metabolic detoxification by CYP392A11. researchgate.netnih.gov |

| Bifenazate | Unclassified | Yes nih.gov | Metabolic detoxification by P450s. nih.gov |

Implications of Cross-Resistance for Resistance Management

The existence of cross-resistance has significant consequences for the sustainable use of this compound. The primary implication is that the simple rotation of acaricides based on their target site (MoA group) may not be sufficient if metabolic cross-resistance is present. irac-online.org

Limitations on Rotational Programs: The cross-resistance between this compound and other Group 25 acaricides like Cyflumetofen and SYP-9625 means these products should not be used in rotation with each other to manage the same pest population. researchgate.netnih.gov Doing so would exert continuous selection pressure for the same resistance traits, accelerating resistance development.

Challenges with METI-I and METI-II Rotation: The documented metabolic cross-resistance with Complex I inhibitors like Pyridaben complicates what might otherwise seem like a sound rotational strategy. nih.govkyoto-u.ac.jp A history of frequent use of classical METI-I acaricides can pre-select for mite populations that are already less susceptible to this compound, even before its first use. researchgate.netebi.ac.uk This underscores the need for resistance management strategies to consider metabolic pathways, not just target sites. nih.gov

Strategic Approaches for Resistance Management

To preserve the efficacy of this compound, a multi-pronged approach to resistance management is essential. This involves integrating the chemical into broader pest control programs and adhering to specific application strategies designed to minimize selection pressure. irac-online.orgirac-online.org

Integration into Integrated Pest Management (IPM) Programs

Integrated Pest Management (IPM) combines various pest control methods, including biological, cultural, and chemical tactics, to manage pests effectively, economically, and in an environmentally sound manner. syngentaornamentals.co.ke this compound's characteristics make it a suitable component for many IPM programs.

A key attribute for inclusion in IPM is selectivity. Studies have shown that this compound is classified as harmless to various beneficial organisms, including predatory mites such as Phytoseiulus persimilis, Amblyseius cucumeris, and Amblyseius californicus. syngentaornamentals.co.ke This compatibility allows for the concurrent use of chemical and biological controls, where this compound can target the pest mite population with minimal disruption to its natural enemies. syngentaornamentals.co.keepa.gov This selectivity is a feature shared by its chemical relative, Cyflumetofen, further establishing the value of this acaricide class in modern IPM. jst.go.jpresearchgate.net

Rotational and Alternating Application Strategies

The cornerstone of chemical resistance management is the rotation of active ingredients with different modes of action. irac-online.orgcroplife.org.au The IRAC classification scheme is the primary guide for implementing these strategies. irac-online.org

The fundamental principle is to avoid treating consecutive generations of a pest with acaricides from the same IRAC MoA group. irac-online.orgcroplife.org.au For this compound (Group 25), this means:

Avoid Group 25 Alternations: Do not rotate this compound with other Group 25 acaricides like Cyflumetofen or Pyflubumide (B1473361). researchgate.netirac-online.org

Use Application Windows: Apply this compound or other Group 25 products within a specific "window" or block of time, which should not exceed the length of one or two pest generations. Following this window, it is critical to rotate to a product from a different IRAC group. croplife.org.aubasf.cajcpa.or.jp The total period of use for any single mode of action throughout a crop's cycle should be limited, for example, to no more than 50% of the cycle. croplife.org.au

Informed Rotational Partners: Given the cross-resistance risk with some Group 21A acaricides, the most robust rotational programs will utilize compounds from completely different and unrelated IRAC groups, such as mite growth inhibitors (Group 10), inhibitors of lipid synthesis (Group 23), or other neurotoxins, provided no local cross-resistance has been identified. irac-online.org

Synergist Co-Application and Combination Formulations

Another strategic layer in resistance management involves the use of synergists and pre-formulated combinations of active ingredients.

Synergists: A synergist is a compound that, while having little to no pesticidal activity on its own, enhances the activity of a pesticide. The use of synergists can also be a diagnostic tool for identifying resistance mechanisms. Research has conclusively shown that the toxicity of this compound is significantly increased by the synergist Piperonyl Butoxide (PBO). researchgate.netnih.gov PBO is an inhibitor of cytochrome P450 enzymes. In one study, PBO increased this compound's toxicity by a factor of 61 in a resistant mite strain, providing powerful evidence that P450-mediated detoxification is the primary mechanism of resistance. researchgate.netnih.gov

Combination Formulations: To improve efficacy, broaden the spectrum of control, and manage resistance, this compound is sometimes co-formulated with other active ingredients that have a different mode of action. This strategy can be effective if the two components are active against the same target pest and there is no cross-resistance between them. Several patents describe synergistic compositions of this compound with compounds such as Bistrifluron, Etoxazole, Clofentezine, Pyridaben, and Fenpyroximate. google.comgoogle.compatsnap.comgoogle.com In practical applications, combining this compound with acaricides like Etoxazole or Spirodiclofen has been noted to extend the period of effective control. agropages.com

Below is a table of compound names mentioned in this article.

Environmental Fate, Degradation, and Metabolism in Non Target Systems

Degradation Dynamics in Soil Environments

The soil compartment is a primary recipient of pesticide residues. The degradation and movement of cyenopyrafen in soil are critical factors influencing its potential for environmental exposure. However, specific data on the degradation dynamics of this compound in soil are limited in publicly accessible literature. researchgate.netherts.ac.ukherts.ac.uk

In a study involving a soil-strawberry system, significant transformation of this compound was observed, with comparable amounts of the metabolite M-309 being detected in both the soil and the strawberry plants. nih.govregulations.govapvma.gov.au This suggests that soil microorganisms likely play a role in the transformation process. Research on the metabolism of the compound in hydroponic systems with lettuce and rice has proposed several metabolic pathways that could also be relevant in soil microbial degradation. These pathways include hydroxylation, hydrolysis, dehydrogenation, dehydration, and conjugation, which are typically mediated by microbial enzymes such as cytochrome P450s, carboxylesterases, and transferases. researchgate.netx-mol.netherts.ac.uk In total, ten phase I and three phase II metabolites were identified in these plant systems. researchgate.netx-mol.net

Quantitative data from soil column studies detailing the adsorption, desorption, and leaching potential of this compound are not available in the reviewed scientific literature. Parameters such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc), which indicates the tendency of a chemical to bind to soil particles, are crucial for predicting its mobility. A high Koc value suggests a compound is likely to be immobile and remain in the upper soil layers, while a low value indicates a higher potential for leaching into groundwater. chemsafetypro.com For this compound, specific, experimentally derived Koc values and leaching data from standardized soil column experiments are not publicly documented. herts.ac.ukherts.ac.uk

Standard laboratory studies determining the half-life (DT50) of this compound in soil under controlled aerobic and anaerobic conditions are not found in the available literature. herts.ac.ukherts.ac.uk Such studies are fundamental for classifying a pesticide's persistence.

However, field studies on various crops provide some indication of its dissipation rate under real-world conditions, which includes degradation and other removal processes. The half-life of this compound has been reported to be between 6.2 and 11.8 days on citrus fruits and 6.8 days on strawberries. researchgate.net Another study on strawberry leaves showed half-lives of 2.3 to 3.3 days with foliar spray and 5.3 to 5.9 days with backward leaf spray application. nih.gov It is important to note that these values represent dissipation from plants and are not direct measurements of soil degradation half-life.

Table 1: Field Dissipation of this compound on Various Crops

| Crop | Half-Life (DT₅₀) in days | Study Location/Conditions |

| Strawberry | 6.8 | Field Study |

| Mandarin | 11.8 | Field Study |

| Citrus (whole fruit) | 6.2 | Hunan Province, Field Trial |

| Citrus (whole fruit) | 10.2 | Guangxi Province, Field Trial |

| Strawberry Leaves | 2.3 - 3.3 | Foliar Spray, Field Trial |

| Strawberry Leaves | 5.3 - 5.9 | Backward Leaf Spray, Field Trial |

Source: researchgate.netnih.gov

Adsorption, Desorption, and Leaching Potential in Soil Columns

Transformation and Fate in Aquatic Ecosystems

The fate of this compound in aquatic environments is determined by processes such as breakdown by water (hydrolysis), degradation by sunlight (photolysis), and interaction with sediments.

Specific experimental data on the rate of hydrolysis and photolysis of this compound in water and water-sediment systems, such as the DT50 values under different pH and light conditions, are not available in the public domain. herts.ac.ukherts.ac.uk For the related compound cyflumetofen (B166951), studies have shown it is susceptible to hydrolysis, with the rate increasing with higher pH, and also to aquatic photolysis. apvma.gov.aufao.org However, similar quantitative data for this compound is currently lacking.

Information regarding the extent and rate of this compound binding to sediment and its resulting bioavailability to aquatic organisms is not detailed in the available scientific literature. The tendency of a compound to adsorb to sediment influences its concentration in the water column and its potential for uptake by aquatic life. herts.ac.ukherts.ac.uk Without data on parameters like the sediment-water partition coefficient, a comprehensive assessment of its behavior and bioavailability in aquatic matrices cannot be made.

Hydrolysis and Photolysis in Water and Sediment-Water Systems

Uptake, Translocation, and Metabolism in Plant Systems

The behavior of the acaricide this compound in non-target plant systems is a critical aspect of its environmental fate. Understanding its absorption, movement within the plant, and subsequent metabolic breakdown is essential for evaluating potential residues in agricultural products. Research into this compound and structurally similar compounds, such as Cyetpyrafen, provides insights into these processes.

Absorption and Distribution within Plant Tissues (Root vs. Shoot Accumulation)

The absorption and distribution of pesticides in plants are governed by the physicochemical properties of the compound and the specific characteristics of the plant species. researchgate.net For xenobiotics, uptake can occur through the roots from the soil or water, followed by translocation, or through foliar absorption after direct application. researchgate.netresearchgate.net

Studies on Cyetpyrafen, a compound for which this compound was the lead, show rapid uptake by plant roots, reaching a steady state within 24 hours in hydroponic experiments with lettuce and rice. researchgate.netnih.gov The primary mechanism for root uptake is believed to be passive diffusion. researchgate.netnih.gov Once absorbed, Cyetpyrafen demonstrates a strong tendency for accumulation in the root tissues, with reported root concentration factors as high as 2670 mL/g. researchgate.netnih.gov This indicates that the compound is preferentially sequestered in the roots with limited translocation to the shoots via xylem and phloem. researchgate.netnih.gov

Field studies on strawberries with the related compound Cyetpyrafen support these findings. When applied via root irrigation, both Cyetpyrafen and its metabolite M-309 were predominantly found in the roots, confirming poor translocation within the plant. researchgate.net Conversely, foliar application resulted in significant accumulation in the strawberry leaves. researchgate.net This compartmentalization is a key feature of its behavior in plants, suggesting that the method of application significantly influences where the highest concentrations of residues will be found. The transport of substances from the roots to the upper parts of the plant through xylem and phloem is a complex process, and for some compounds like Cyetpyrafen, this movement is difficult. researchgate.netnih.gov

Table 1: Accumulation of Cyetpyrafen in Plant Tissues

| Plant System | Application Method | Primary Accumulation Zone | Translocation to Shoots | Source |

|---|---|---|---|---|

| Lettuce (Hydroponic) | Root Exposure | Roots | Limited | researchgate.net, nih.gov |

| Rice (Hydroponic) | Root Exposure | Roots | Limited | researchgate.net, nih.gov |

| Strawberry (Field) | Root Irrigation | Roots | Poor | researchgate.net |

| Strawberry (Field) | Foliar Spray | Leaves | Not Applicable | researchgate.net |

Identification and Characterization of Plant-Derived Metabolites

Once absorbed by plants, this compound and related compounds undergo metabolic transformation. This process, a natural detoxification mechanism in plants, involves a series of enzymatic reactions that alter the chemical structure of the xenobiotic. researchgate.net

In studies with the closely related Cyetpyrafen in a hydroponic system, a total of thirteen different metabolites were identified: ten phase I and three phase II metabolites. researchgate.netnih.gov The primary metabolic pathways proposed include hydroxylation, hydrolysis, dehydrogenation, dehydration, and conjugation. researchgate.netnih.gov These reactions are typically facilitated by plant enzymes such as cytochrome P450, carboxylesterase, glycosyltransferase, glutathione (B108866) S-transferases, and peroxidase. researchgate.netnih.gov Two principal metabolites, designated M-309 and M-391, were structurally confirmed using synthesized standards. researchgate.netnih.gov

The metabolic behavior of a pesticide can vary significantly between different plant species. researchgate.net For instance, research has shown that pesticides containing a trifluoroacetic acid (CF3) group can be metabolized into trifluoroacetic acid (TFA) in various crops and soil. eag.com This polar metabolite was identified in several crops grown in treated soil, suggesting its formation by soil microorganisms and subsequent uptake by the plant. eag.com

Table 2: Identified Metabolites of Cyetpyrafen in Plant Systems

| Metabolite Type | Number Identified | Key Metabolites Confirmed | Proposed Metabolic Pathways | Source |

|---|---|---|---|---|

| Phase I | 10 | M-309, M-391 | Hydroxylation, Hydrolysis, Dehydrogenation, Dehydration | researchgate.net, nih.gov |

| Phase II | 3 | - | Conjugation (e.g., with glycosides) | researchgate.net, nih.gov |

Dissipation Kinetics and Residue Decline Patterns in Agricultural Crops

The dissipation of pesticide residues in crops over time is a crucial factor for food safety, determining the pre-harvest interval (PHI). mdpi.com Dissipation is influenced by the pesticide's chemical properties, plant species, growth dilution, and environmental conditions. nih.govacs.org

Studies on this compound residues in strawberries have shown its persistence after application. nih.govresearchgate.net In one field study, the initial deposition of this compound on strawberries was 0.99 mg/kg. nih.gov After 14 days, the residue level had declined to 0.48 mg/kg. nih.gov Another study monitoring residues for export purposes detected this compound in strawberries for up to 60 days after spraying, with concentrations ranging from 0.0106 to 2.6517 mg/kg. researchgate.net

The dissipation rate, often expressed as a half-life (the time for the residue to decrease by 50%), can vary. Research on Asian pears demonstrated that the dissipation of this compound can differ between pear varieties. nih.gov Such variability highlights the importance of crop-specific residue studies. acs.org The decline in pesticide concentration is not only due to chemical degradation but also to the "growth dilution" effect, where the increasing size and weight of the fruit or plant tissue effectively lower the residue concentration. nih.gov

Table 3: Dissipation of this compound in Agricultural Crops

| Crop | Initial Residue (mg/kg) | Residue after 14 days (mg/kg) | Notes | Source |

|---|---|---|---|---|

| Strawberry | 0.99 | 0.48 | Residues were detected up to 60 days in another study. | researchgate.net, nih.gov |

| Asian Pear | Not specified | Not specified | Dissipation patterns varied among different pear varieties. | nih.gov |

Strictly Excluding Human Toxicity Data.

Effects on Beneficial Arthropods and Natural Enemies

The impact of pesticides on non-target organisms is a critical component of environmental risk assessment. For Cyenopyrafen, studies have investigated its effects on essential species within agricultural ecosystems, including pollinators and natural predators of pests.

Impact on Pollinators (e.g., Honey Bees)

Research into the effects of this compound on honey bees (Apis mellifera L.) has identified several sublethal impacts. A 2024 study on strawberry cultivation systems found that continuous exposure to this compound at concentrations of 0.54 and 5.4 mg/L over eight days resulted in a significant inhibition of detoxification metabolic enzymes in honey bees. nih.gov The same study also observed that this compound exposure altered the composition of the honeybee gut microbiota, leading to an increase in the relative abundance of Rhizobiales and a decrease in the relative abundance of Acetobacterales. nih.gov

While direct histopathological studies on this compound are limited in the provided research, a study on the closely related acaricide, cyflumetofen (B166951), revealed that acute exposure can cause damage to the honey bee midgut and changes in the hypopharyngeal glands, which may compromise survival and foraging. nih.gov The midgut epithelium of bees exposed to cyflumetofen showed cytoplasmic vacuolization and the release of vesicles, indicating processes of autophagy and cell death. nih.gov

Toxicity to Predatory Mites and Insects (e.g., Spiders, Coccinellids)

The compatibility of this compound with integrated pest management (IPM) programs is partly determined by its toxicity to natural enemies of pests. syngentaornamentals.co.ke According to classification by the International Organisation for Biological Control (IOBC), the this compound-based product Arima is considered harmless to several species of predatory mites, as it reportedly does not kill them or affect their reproduction. syngentaornamentals.co.ke These species include Phytoseiulus persimilis, Amblyseius cucumeris, Amblyseius californicus, Amblyseius swirskii, and Amblyseius andersoni. syngentaornamentals.co.ke

However, field experiments have shown some impact on other natural enemies. A study conducted in an apple orchard in 2013 and 2014 evaluated the effect of this compound 30% SC on predatory spiders and coccinellid beetles. researchgate.net The results, detailed in the table below, show a percentage reduction in the populations of these beneficial insects following spray applications. researchgate.net The reduction in spider populations was less significant at lower application rates compared to standard check pesticides, suggesting a lesser effect. researchgate.net

Table 1: Impact of this compound 30% SC on Predatory Spiders and Coccinellids in an Apple Orchard Data sourced from a field experiment conducted in 2013-2014. researchgate.net

| Treatment | Mean Percent Reduction of Spiders (7 days post-spray) | Mean Percent Reduction of Coccinellids (7 days post-spray) |

| This compound @ 150ml/ha | 24.74% | 20.72% - 22.17% |

| This compound @ 200ml/ha | Not Specified | 21.79% - 27.82% |

| This compound @ 250ml/ha | Not Specified | 32.25% - 38.50% |

| This compound @ 300ml/ha | Comparable to standard checks | 36.06% - 40.85% |

| Standard Check (Propargite 57% EC) | 48.86% | 41.94% - 43.61% |

| Standard Check (Fenazaquin 10% EC) | 48.06% | 38.50% - 43.27% |

Sublethal Effects on Reproduction, Development, and Behavior of Beneficial Species

Sublethal pesticide concentrations can affect the biology, physiology, and behavior of surviving organisms. bioone.orgirispublishers.com For honey bees, sublethal exposure to this compound has been shown to inhibit detoxification enzymes and alter gut microbiota. nih.gov

Studies on the related beta-ketonitrile acaricide, cyflumetofen, provide further insight into potential sublethal effects on predatory mites. Exposure to sublethal concentrations of cyflumetofen significantly affected the biological parameters of Phytoseiulus persimilis and Neoseuilus californicus, including their total lifetime, fecundity, and longevity. bioone.org Similarly, research on Amblyseius swirskii demonstrated that sublethal concentrations of cyflumetofen suppressed fecundity and the intrinsic and finite rates of population increase. biotaxa.orgbioone.org These findings suggest that acaricides in this class may have unfavorable effects on the population parameters of some predatory mites. biotaxa.org

Table 2: Sublethal Effects of Cyflumetofen on Life Table Parameters of Predatory Mites Data is for the related compound Cyflumetofen. bioone.orgbiotaxa.org

| Species | Treatment | Fecundity (eggs/female) | Intrinsic Rate of Increase (r) (day⁻¹) | Oviposition Period (days) |

| Amblyseius swirskii | Control | 17.28 | 0.1430 | Not Specified |

| LC₁₀ | 14.97 | 0.1333 | Not Specified | |

| LC₃₀ | 11.87 | 0.1166 | Not Specified | |

| Phytoseiulus persimilis | Control | Not Specified | 0.238 | 22.51 |

| LC₁₀ | Not Specified | 0.238 | Not Specified | |

| LC₃₀ | Not Specified | 0.214 | 20.34 | |

| Neoseiulus californicus | Control | Not Specified | 0.223 | 22.21 |

| LC₁₀ | Not Specified | 0.203 | Not Specified | |

| LC₃₀ | Not Specified | Not Specified | 19.66 |

Aquatic Ecotoxicology

The potential for pesticides to enter aquatic systems through runoff or spray drift necessitates an understanding of their effects on aquatic life. canada.ca

Acute and Chronic Effects on Freshwater and Marine Invertebrates (e.g., Daphnia magna)

Table 3: Acute Toxicity of this compound to Aquatic Invertebrates

| Species | Endpoint | Value | Exposure Duration | Source |

| Daphnia magna | EC₅₀ | 0.00294 mg/L | 48 hours | fujifilm.com |

Toxicity to Fish and Amphibian Species (Non-human models)

Specific toxicity data for this compound on fish and amphibian species is limited. herts.ac.uk However, assessments of the closely related compound, cyflumetofen, provide some context. According to an evaluation by Canada's Pest Management Regulatory Agency (PMRA), cyflumetofen is not expected to pose a risk to freshwater or marine fish. canada.ca A bioconcentration study with the common carp (B13450389) (Cyprinus carpio) determined that cyflumetofen has a low potential for bioaccumulation. canada.ca Conversely, the same regulatory assessment identified a potential risk to amphibians from cyflumetofen. canada.ca

Table 4: Aquatic Toxicity of the Related Compound Cyflumetofen to Fish

| Species | Endpoint | Value | Exposure Duration | Source |

| Rainbow Trout (Oncorhynchus mykiss) | LC₅₀ | > 4.45 mg/L | 96 hours | basf.com |

| Common Carp (Cyprinus carpio) | NOEC (Chronic) | 0.072 mg/L | 28 days | basf.com |

| Fathead Minnow (Pimephales promelas) | NOEC (Chronic) | 0.0292 mg/L | 34 days | basf.com |

Impact on Algal Growth and Aquatic Plant Communities

There is no specific data available in the reviewed literature regarding the toxicity of this compound to algae or other aquatic plants. lgcstandards.comfujifilm.comherts.ac.uk Standard tests would measure the inhibition of growth (EC₅₀) for species like Pseudokirchneriella subcapitata. For the related compound cyflumetofen, the 72-hour EC₅₀ for P. subcapitata is reported as 0.037 mg/L, indicating toxicity to algae. rayfull.com

Terrestrial Ecotoxicology (Non-human mammalian and avian models for environmental assessment)

Effects on Soil Microorganisms and Invertebrates (e.g., Earthworms, Collembola)

Soil Microorganisms: No specific studies on the impact of this compound on soil microbial communities, such as effects on nitrogen fixation or soil respiration, were identified in the reviewed literature. General studies confirm that some pesticides can alter the diversity and abundance of soil microbes, but compound-specific data is needed for accurate assessment. mdpi.com

Soil Invertebrates: Standard ecotoxicology testing includes assessing the acute toxicity to earthworms, typically Eisenia fetida. No LC₅₀ value for this compound for this species is available in public sources. herts.ac.uk For context, the related compound cyflumetofen is considered practically non-toxic to earthworms, with a 14-day LC₅₀ of >1,000 mg/kg of soil. publications.gc.cabasf.us

Avian Exposure Studies and Potential Dietary Effects

No data on the acute oral toxicity (LD₅₀) of this compound to avian species, such as the Bobwhite quail (Colinus virginianus) or Mallard duck (Anas platyrhynchos), were found in the available literature. herts.ac.uk These values are critical for assessing the risk to birds from dietary exposure. The related compound cyflumetofen has a low acute oral toxicity to birds, with a reported LD₅₀ for Bobwhite quail of >2000 mg/kg. rayfull.com

Mammalian Laboratory Models for Environmental Risk Assessment

To assess risks to wild mammals, data from laboratory models, typically rats, are used. This compound exhibits low acute toxicity to mammals via the oral route.

Table 3: Acute Oral Toxicity of this compound in a Mammalian Model

| Species | Endpoint | Value | Source(s) |

|---|

| Rat | Acute Oral LD₅₀ | >5000 mg/kg body weight | herts.ac.uk |

LD₅₀ (Median Lethal Dose) is the dose of a substance expected to cause death in 50% of the test animals.

Environmental Risk Assessment Methodologies and Ecological Modeling

Environmental risk assessment for pesticides is a structured, multi-step process used by regulatory agencies to evaluate the potential for adverse effects on non-target organisms and ecosystems. uwagec.orgepa.gov The process generally involves four key steps:

Problem Formulation: This initial stage defines the scope of the assessment, identifying the pesticide's use patterns, the environmental compartments likely to be exposed, and the specific ecological endpoints (e.g., survival of fish, reproduction of birds) that need to be protected. epa.govepa.gov

Exposure Characterization: This step estimates the potential exposure of various organisms to the pesticide. It uses data on the pesticide's application rates, environmental fate (degradation and mobility), and behavior to predict the concentrations that may be found in soil, water, air, and food sources (e.g., plants, insects). canada.caepa.gov

Effects Characterization (Hazard Assessment): This involves compiling and evaluating ecotoxicology data to determine the concentrations at which the pesticide can cause harmful effects to a range of non-target organisms. canada.caepa.gov This includes the LC₅₀ and EC₅₀ values discussed in the ecotoxicology sections.

Risk Characterization: In the final step, the exposure and effects data are integrated to estimate the likelihood of adverse effects occurring under real-world conditions. epa.gov This is often done by calculating a Risk Quotient (RQ), which compares the Predicted Environmental Concentration (PEC) with a relevant toxicity endpoint (e.g., LC₅₀ or NOEC - No Observed Effect Concentration). If the RQ exceeds a level of concern, risk mitigation measures may be required.

For this compound, a specific risk assessment related to its residues in Asian pears concluded that the dietary intake was within acceptable limits. nih.gov However, comprehensive ecological modeling studies that simulate its environmental transport and predict ecosystem-level impacts are not widely available in the public literature.

Analytical Chemistry Methodologies for Quantification and Detection

Development of Advanced Sample Preparation Techniques

Effective sample preparation is a critical step to isolate Cyenopyrafen from complex sample matrices and remove interfering components prior to instrumental analysis. This process typically involves an extraction step followed by a clean-up procedure.

The extraction of this compound from diverse and complex matrices such as fruits, vegetables, soil, and water requires robust and efficient techniques. The choice of extraction solvent and method is crucial for achieving high recovery rates.

Plant Tissues: For agricultural products like fruits and vegetables, acetonitrile (B52724) is the most commonly used solvent for extracting this compound. researchgate.net Studies have demonstrated its effectiveness in various produce, including citrus, strawberries, mandarins, and papaya. researchgate.netacri.gov.twnih.gov In a method developed for citrus (peel, pulp, and whole fruit), the target compound was successfully extracted using acetonitrile. researchgate.net Similarly, for analyzing residues in papaya, an extraction solution of 0.1% acetic acid in acetonitrile has been utilized. acri.gov.tw For grains, legumes, and tea, a mixture of acetonitrile and water (4:1, v/v) is often employed. caa.go.jp The process typically involves homogenizing the sample with the solvent, followed by filtration or centrifugation to separate the liquid extract from the solid matrix. caa.go.jp The classic solid-liquid extraction (SLE) approach is fundamental, where the polarity of solvents like acidified methanol, ethanol, or acetone (B3395972) facilitates the dissolution of the target compound from the plant matrix. unl.pt

Soil: The extraction of pesticides from soil often involves techniques like vortexing and shaking with an appropriate solvent. For related compounds, residues have been extracted from soil matrices using acetonitrile, followed by further extraction with an acetonitrile/water mixture. epa.gov Techniques such as cryogenic vacuum distillation are also employed to extract water and any dissolved analytes from soil samples for analysis. slu.se

Water: The analysis of this compound in water samples is noted in analytical method lists, although specific extraction details from these sources are limited. normecgroenagrocontrol.com Generally, for pesticide residue analysis in water, direct injection or pre-concentration steps like solid-phase extraction are common.

Following extraction, a clean-up step is essential to remove co-extracted matrix components like pigments, fats, and sugars that can interfere with the analysis and potentially damage analytical instrumentation.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method has become a widely adopted and highly effective technique for cleaning up pesticide extracts from food matrices. researchgate.netshimadzu.com A modified QuEChERS approach has been successfully established for determining this compound in strawberries and mandarins. nih.govresearchgate.net This typically involves a liquid-liquid partitioning step using salts like anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl), followed by a dispersive solid-phase extraction (dSPE) clean-up. acs.org

For the dSPE step, various sorbents are used depending on the matrix composition. For instance, in the analysis of this compound in citrus, specific combinations of sorbents were used for different parts of the fruit:

Citrus Peel: 10 mg Graphitized Carbon Black (GCB) + 150 mg MgSO₄. researchgate.net

Citrus Pulp: 50 mg Primary Secondary Amine (PSA) + 150 mg MgSO₄. researchgate.net

Whole Citrus Fruit: 50 mg C18 + 50 mg PSA + 150 mg MgSO₄. researchgate.net

Solid-Phase Extraction (SPE): Column-based SPE is another robust clean-up technique. It offers a more controlled clean-up compared to dSPE and can be automated. biotage.com A detailed analytical method for this compound in agricultural products employs a multi-step clean-up using a sequence of cartridges: an octadecylsilanized silica (B1680970) gel cartridge, a graphitized carbon black cartridge, and a silica gel cartridge. caa.go.jp For other related pesticides, multi-walled carbon nanotubes (MWCNTs) have been used as a dSPE sorbent to effectively clean up extracts from both plant and animal-origin samples. capes.gov.br Automated micro-SPE systems are also being implemented to improve the throughput and robustness of the clean-up process for QuEChERS extracts. go-jsb.co.uk

Extraction from Complex Biological and Environmental Matrices (e.g., Plant Tissues, Soil, Water)

Chromatographic and Spectrometric Techniques

High-performance chromatographic techniques coupled with mass spectrometry are the primary methods for the sensitive and selective determination of this compound.

LC-MS/MS is the predominant technique for the trace-level quantification of this compound residues. researchgate.net Its high sensitivity and specificity allow for reliable detection in complex matrices.

Methods have been developed for various agricultural products, including citrus, strawberries, mandarins, and papaya. researchgate.netacri.gov.tw The analysis is typically performed using a reversed-phase C18 column and an electrospray ionization (ESI) source in positive mode. researchgate.netacri.gov.tw The use of tandem mass spectrometry allows for specific detection through multiple reaction monitoring (MRM), where precursor ions of this compound (e.g., m/z 394 or 395) are fragmented to produce specific product ions (e.g., m/z 310, 254). caa.go.jpmhlw.go.jp This high degree of selectivity minimizes the potential for false positives from matrix interferences. The determination of this compound in citrus, for example, was achieved in under 5 minutes using UPLC-MS/MS. researchgate.net

While LC-MS/MS is more common for this compound, GC-MS/MS is also utilized, particularly for certain types of samples and as a complementary technique. GC-based methods are often employed for multi-residue analysis of a wide range of pesticides. acs.org this compound is included in analytical methods for water analysis using GC-MS/MS. normecgroenagrocontrol.com For GC-MS/MS analysis, electron impact ionization is a common ionization mode, with the instrument operating in MRM mode for enhanced selectivity and sensitivity. eurl-pesticides.eu However, detailed, specific applications for this compound analysis by GC-MS/MS in food or environmental matrices are less frequently reported in the literature compared to LC-MS/MS methods, which may be due to the compound's polarity and thermal stability characteristics. acs.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Method Validation Parameters: Linearity, Accuracy, Precision, Limits of Detection (LOD), and Limits of Quantification (LOQ)

Validation of analytical methods is crucial to ensure the reliability and accuracy of the generated data, in line with international guidelines such as SANTE. europa.eushimadzu.com

Linearity: Analytical methods for this compound consistently demonstrate excellent linearity over the tested concentration ranges, with correlation coefficients (R²) typically greater than 0.99. nih.govresearchgate.net For instance, a method for strawberries and mandarins reported an R² > 0.9981. nih.gov

Accuracy and Precision: Accuracy is evaluated through recovery studies, while precision is assessed by the relative standard deviation (RSD). For this compound, methods show good accuracy and precision.

In citrus, average recoveries ranged from 84.9% to 105.1% with RSDs between 0.7% and 7.9%. researchgate.net

In strawberries and mandarins, recoveries were between 83% and 111%, with RSDs from 0.9% to 14%. nih.gov

In papaya, average recoveries were 82.9% to 95.4%, with RSDs of 1.8% to 6.1%. acri.gov.tw

Limits of Detection (LOD) and Quantification (LOQ): The LOD and LOQ define the sensitivity of the method. For this compound, highly sensitive methods have been developed.

The LOQ is frequently established at 0.01 mg/kg for various agricultural products like strawberries, mandarins, and papaya, which is suitable for monitoring against regulatory limits. acri.gov.twnih.govresearchgate.net

A highly sensitive method for citrus reported LODs ranging from 0.00032 to 0.0012 mg/kg and LOQs from 0.0009 to 0.0036 mg/kg, depending on the specific matrix (peel, pulp, or whole fruit). researchgate.net

The table below summarizes the validation parameters from various studies on this compound.

Emerging Analytical Technologies and High-Throughput Screening Methods

The landscape of analytical chemistry is continually evolving, driven by the demand for faster, more sensitive, and higher-throughput methods for detecting trace contaminants like this compound. While established techniques such as high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) provide reliable and sensitive quantification, they can be time-consuming and labor-intensive, making them less suitable for rapid screening of a large volume of samples. nih.govepa.gov Consequently, research has focused on emerging technologies and high-throughput screening (HTS) methodologies to enhance efficiency, reduce costs, and enable on-site or rapid laboratory-based analysis. bmglabtech.comnii.ac.jp

Emerging Analytical Technologies

Recent advancements have introduced several novel analytical platforms with the potential to revolutionize the detection of pesticide residues. These technologies often aim to simplify sample preparation, increase detection speed, and improve sensitivity and selectivity. theanalyticalscientist.comsifisheriessciences.com

High-Resolution Mass Spectrometry (HRMS): As a progression from tandem mass spectrometry (MS/MS), HRMS offers a significant advantage in its ability to perform non-targeted screening. theanalyticalscientist.com Unlike MS/MS, which targets specific predefined molecules, HRMS instruments can acquire full-scan, high-resolution mass data, allowing for the retrospective analysis of samples for compounds not initially considered. This capability is invaluable for identifying unknown metabolites or other co-contaminants. The increasing sensitivity and robustness of HRMS instruments are also paving the way for simplified "dilute-and-shoot" sample preparation methods, further increasing throughput. theanalyticalscientist.com

Biosensors and Immunoassays: These technologies utilize biological recognition elements, such as enzymes or antibodies, to detect specific target analytes. nih.govbenthamopen.com They are characterized by their potential for high specificity, rapid analysis times, and suitability for portable, on-site applications. researchgate.net

Immunoassays: Techniques like the enzyme-linked immunosorbent assay (ELISA) and lateral flow immunoassay (LFIA) are based on the highly specific binding between an antibody and its target antigen. nih.govnih.gov These methods are well-suited for high-throughput screening due to their low cost, speed, and simplicity. nih.govnii.ac.jp For instance, microplate-based ELISAs can analyze dozens of samples simultaneously, making them an ideal screening tool before confirmation by chromatographic methods. nii.ac.jpnih.gov

Enzyme-Based Biosensors: These sensors operate on the principle of enzyme inhibition or catalysis. benthamopen.commdpi.com A target pesticide can inhibit the activity of a specific enzyme, and this change in activity can be measured electrochemically or optically. benthamopen.com The incorporation of nanomaterials into sensor design has been a key area of advancement, significantly enhancing the sensitivity and performance of these devices. mdpi.commdpi.com

Direct Analysis Mass Spectrometry: Techniques such as flow-injection analysis combined with mass spectrometry can dramatically reduce analysis time by eliminating the chromatographic separation step. theanalyticalscientist.com This approach is particularly promising for rapid screening of samples where separation of isomers is not required, offering a high-throughput alternative to traditional LC-MS methods. theanalyticalscientist.com

The following table provides a comparative overview of these emerging technologies for pesticide analysis.

Table 1: Comparison of Emerging Analytical Technologies for Pesticide Analysis

| Technology | Principle | Advantages | Limitations | Applicability to this compound |

|---|---|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Measures mass-to-charge ratio with high accuracy, enabling elemental formula determination. | High confidence in identification; enables non-targeted and retrospective analysis. theanalyticalscientist.com | Higher instrument cost and complexity compared to tandem MS. | High; allows for screening of this compound and its potential transformation products without prior knowledge. |

| Immunoassays (ELISA, LFIA) | Utilizes specific antibody-antigen binding for detection. nih.gov | Rapid, low-cost, high-throughput, suitable for on-site screening. nih.govnih.gov | May exhibit cross-reactivity; typically provides semi-quantitative or qualitative results. nih.gov | High; a specific immunoassay could be developed for rapid screening in food or environmental samples. |

| Enzyme-Based Biosensors | Measures the inhibition or modulation of enzyme activity by the target analyte. benthamopen.commdpi.com | Fast response, high sensitivity (often enhanced by nanomaterials), potential for miniaturization. mdpi.com | Enzyme stability can be a concern; may be susceptible to interference from other enzyme-inhibiting compounds. mdpi.com | Moderate; depends on the development of a sensor based on the inhibition of a relevant enzyme system (e.g., mitochondrial complex II). |

| Direct Analysis in Real Time (DART) / Flow-Injection MS | Direct ionization of the sample followed by mass analysis, bypassing chromatography. theanalyticalscientist.com | Extremely fast, minimal sample preparation required. theanalyticalscientist.com | Prone to matrix effects; cannot separate isomers. ekb.eg | High; suitable for rapid screening of large numbers of samples for the presence of the compound. |

High-Throughput Screening (HTS) Methods

High-throughput screening involves the use of automation, robotics, and data processing to test a large number of samples simultaneously. bmglabtech.comwikipedia.org Originally developed for drug discovery, HTS principles are increasingly being applied to pesticide residue analysis to meet the demands of regulatory monitoring programs. nih.govresearchgate.net

Automation of Sample Preparation: The sample preparation stage is often the most time-consuming part of the analytical workflow. nih.gov Automated liquid handling systems and robotic workstations can perform complex extraction and cleanup procedures, such as the QuEChERS method, with high precision and throughput. epa.govherzog-maschinenfabrik.de This not only increases the number of samples that can be processed but also improves reproducibility. herzog-maschinenfabrik.de

Miniaturization and Microfluidics: The use of high-density microplates (e.g., 384- or 1536-well formats) is a cornerstone of HTS, allowing for the parallel processing of many samples while significantly reducing the required volumes of samples and reagents. bmglabtech.comwikipedia.org Microfluidic devices, or "lab-on-a-chip" systems, represent a further step in miniaturization, integrating multiple analytical steps onto a single small chip for rapid, automated analysis. nih.gov

Integrated Analytical Systems: Modern analytical laboratories are moving towards fully integrated systems where automated sample preparation is directly coupled to the analytical instrument, such as an LC-MS/MS system. herzog-maschinenfabrik.de These platforms can operate continuously with minimal human intervention, enabling the analysis of hundreds or thousands of samples per day and creating a truly high-throughput workflow from raw sample to final result. bmglabtech.com

The table below outlines key characteristics of HTS approaches relevant to this compound analysis.

Table 2: Characteristics of High-Throughput Screening Approaches

| HTS Approach | Key Features | Impact on Throughput | Example Application |

|---|---|---|---|

| Automated Sample Preparation | Robotic liquid handlers perform extraction, dilution, and cleanup steps. herzog-maschinenfabrik.de | Significantly increases sample processing capacity and reduces manual labor. epa.gov | Automated QuEChERS extraction for this compound analysis in multiple fruit and vegetable samples. |

| Microplate-based Immunoassays (ELISA) | Analysis of 96, 384, or more samples in a single plate format. bmglabtech.com | Enables massive parallel screening of samples in a few hours. nii.ac.jp | Screening large batches of agricultural commodities for the presence of this compound. |

| Automated LC-MS/MS | Direct injection from microplates, rapid chromatographic gradients, and automated data processing. epa.gov | Allows for the continuous, unattended analysis of hundreds of prepared samples. | Confirmatory analysis and quantification of this compound in samples flagged by an initial HTS screen. |

| Microfluidics | Integration of sample handling, reaction, and detection on a single chip. nih.gov | Potential for near-instantaneous, portable analysis with minimal reagent use. | On-field detection of this compound residues on crops immediately after application. |

Future Research Trajectories and Sustainable Agroecosystem Integration

Exploration of Next-Generation Cyenopyrafen Analogues with Enhanced Selectivity and Reduced Environmental Footprint

The quest for new crop protection products is driven by the need for improved efficacy, enhanced selectivity, and more favorable environmental profiles. semanticscholar.org Research into the next generation of acaricides inspired by this compound's structure focuses on modifying the molecule to amplify its strengths while mitigating its weaknesses. Key strategies include:

Chiral Agrochemicals: A significant portion of modern pesticides are chiral molecules, yet many are marketed as racemic mixtures. uni-duesseldorf.de Future research will likely focus on producing enantiomerically pure versions of this compound analogues. This approach aims to isolate the specific stereoisomer with the highest acaricidal activity, potentially allowing for lower application rates and reducing the metabolic load on non-target organisms and the environment. researchgate.net

Bioisosteric Replacement: This strategy involves substituting atoms or groups of atoms within the this compound molecule with others that have similar physical or chemical properties. For instance, replacing carbon with silicon has been shown to positively affect efficacy, selectivity, and physicochemical properties in other complex II acaricides. researchgate.net This could lead to the discovery of novel analogues with unique biological activities and improved environmental safety profiles.

Pro-pesticide Concept: this compound itself is a pro-acaricide, meaning it is converted into its active form after administration. ebi.ac.uk This concept is a crucial tool for enhancing selectivity. researchgate.net Future development could refine this approach, designing analogues that are activated only by enzymes specific to the target mite species, thereby further minimizing harm to beneficial insects and predators. nih.gov